Cas no 632301-17-8 (7-Nitrodibenzob,dfuran-2-sulfonamide)

7-Nitrodibenzob,dfuran-2-sulfonamide is a specialized sulfonamide derivative featuring a nitrated dibenzofuran core. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural framework, which combines electron-withdrawing nitro and sulfonamide groups with a fused aromatic system. Its rigid polycyclic structure and functional group arrangement make it a potential intermediate for designing bioactive molecules or materials with tailored electronic properties. The nitro group enhances reactivity for further functionalization, while the sulfonamide moiety offers opportunities for derivatization or coordination. This compound may find applications in medicinal chemistry, materials science, or as a building block for complex heterocyclic systems.
7-Nitrodibenzob,dfuran-2-sulfonamide structure
632301-17-8 structure
商品名:7-Nitrodibenzob,dfuran-2-sulfonamide
CAS番号:632301-17-8
MF:C12H8N2O5S
メガワット:292.267
MDL:MFCD03765664
CID:3100396
PubChem ID:2231477

7-Nitrodibenzob,dfuran-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • <br>11-nitro-8-oxatricyclo[7.4.0.0????,??????]trideca-1(9),2(7),3,5,10,12-hexae ne-4-sulfonamide
    • LS-07567
    • AKOS003295055
    • 632301-17-8
    • 7-nitrodibenzo[b,d]furan-2-sulfonamide
    • 11-nitro-8-oxatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaene-4-sulfonamide
    • H34177
    • ALBB-023821
    • 7-nitrodibenzofuran-2-sulfonamide
    • 2-dibenzofuransulfonamide, 7-nitro-
    • CS-0322763
    • SR-01000296506
    • MFCD03765664
    • SR-01000296506-1
    • 7-Nitrodibenzob,dfuran-2-sulfonamide
    • MDL: MFCD03765664
    • インチ: InChI=1S/C12H8N2O5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H,(H2,13,17,18)
    • InChIKey: LNNUKLINSHPHPX-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 292.01539253Da
  • どういたいしつりょう: 292.01539253Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 497
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 128Ų

7-Nitrodibenzob,dfuran-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB414344-500 mg
7-Nitrodibenzo[b,d]furan-2-sulfonamide
632301-17-8
500MG
€165.80 2023-02-19
TRC
N129520-1000mg
7-Nitrodibenzo[b,d]furan-2-sulfonamide
632301-17-8
1g
$ 315.00 2022-06-03
TRC
N129520-2000mg
7-Nitrodibenzo[b,d]furan-2-sulfonamide
632301-17-8
2g
$ 505.00 2022-06-03
abcr
AB414344-1g
7-Nitrodibenzo[b,d]furan-2-sulfonamide; .
632301-17-8
1g
€197.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393433-5g
7-Nitrodibenzo[b,d]furan-2-sulfonamide
632301-17-8 97%
5g
¥6622.00 2024-05-06
Chemenu
CM523209-5g
7-Nitrodibenzo[b,d]furan-2-sulfonamide
632301-17-8 97%
5g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393433-1g
7-Nitrodibenzo[b,d]furan-2-sulfonamide
632301-17-8 97%
1g
¥2310.00 2024-05-06
Ambeed
A644068-1g
7-Nitrodibenzo[b,d]furan-2-sulfonamide
632301-17-8 97%
1g
$133.0 2024-04-18
A2B Chem LLC
AJ08204-5g
7-Nitrodibenzo[b,d]furan-2-sulfonamide
632301-17-8 95%
5g
$898.00 2024-04-19
Ambeed
A644068-5g
7-Nitrodibenzo[b,d]furan-2-sulfonamide
632301-17-8 97%
5g
$309.0 2024-04-18

7-Nitrodibenzob,dfuran-2-sulfonamide 関連文献

7-Nitrodibenzob,dfuran-2-sulfonamideに関する追加情報

Comprehensive Analysis of 7-Nitrodibenzob,dfuran-2-sulfonamide (CAS No. 632301-17-8): Properties, Applications, and Research Insights

7-Nitrodibenzob,dfuran-2-sulfonamide (CAS No. 632301-17-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various scientific fields. This nitro-substituted dibenzofuran sulfonamide derivative is characterized by its sulfonamide functional group and nitro aromatic moiety, which contribute to its distinct physicochemical properties. Researchers have been particularly interested in exploring its molecular interactions and structure-activity relationships, especially in the context of material science and pharmaceutical research.

The compound's thermal stability and solubility profile make it a candidate for advanced polymer additives and specialty chemicals. Recent studies have focused on its potential as a fluorescence probe due to its electron-withdrawing nitro group, which can influence photophysical properties. This aligns with current trends in optical materials development, where researchers are actively searching for novel fluorescent markers with improved quantum yields and stokes shifts.

From a synthetic chemistry perspective, 7-Nitrodibenzob,dfuran-2-sulfonamide presents interesting challenges in regioselective nitration and sulfonylation reactions. Modern green chemistry approaches are being investigated to optimize its production, addressing growing concerns about sustainable synthesis methods. The compound's crystallographic data has also been subject to computational modeling studies, providing insights into its molecular packing and intermolecular forces.

In pharmaceutical contexts, while not currently approved for therapeutic use, the sulfonamide pharmacophore in 7-Nitrodibenzob,dfuran-2-sulfonamide has prompted investigations into its potential biological activity. Some preliminary studies suggest possible interactions with enzyme targets, though extensive toxicological evaluation would be required before any medical applications could be considered. This aligns with current pharmaceutical industry interests in nitroaromatic compounds as potential drug candidates.

The analytical characterization of 7-Nitrodibenzob,dfuran-2-sulfonamide typically involves advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are crucial for ensuring compound purity and verifying its structural integrity, particularly important for research applications where reproducibility is essential.

Environmental scientists have shown interest in understanding the degradation pathways of compounds like 7-Nitrodibenzob,dfuran-2-sulfonamide, especially given the current focus on persistent organic pollutants. Studies on its biodegradability and potential ecotoxicological effects contribute to broader discussions about chemical safety assessment and green chemistry principles.

From a commercial perspective, the limited availability of 7-Nitrodibenzob,dfuran-2-sulfonamide makes it a valuable research chemical for specialized applications. Its current market position reflects the growing demand for high-purity specialty chemicals in academic and industrial research settings. The compound's structure-activity relationship continues to be an area of active investigation, particularly in the context of developing new functional materials with tailored properties.

Recent advances in computational chemistry have enabled more detailed studies of 7-Nitrodibenzob,dfuran-2-sulfonamide's electronic properties and potential molecular interactions. These in silico approaches complement traditional experimental methods and are particularly valuable for predicting the compound's behavior in various chemical environments.

As research continues on nitroaromatic compounds and sulfonamide derivatives, 7-Nitrodibenzob,dfuran-2-sulfonamide serves as an important model compound for understanding fundamental structure-property relationships. Its unique combination of functional groups makes it particularly interesting for studies of molecular recognition and supramolecular chemistry.

Quality control protocols for 7-Nitrodibenzob,dfuran-2-sulfonamide typically emphasize rigorous spectroscopic verification and chromatographic purity assessment. These measures are especially important given the compound's use in research applications where batch-to-batch consistency is critical for experimental reproducibility.

The future research directions for 7-Nitrodibenzob,dfuran-2-sulfonamide may include exploration of its potential in advanced material applications, further investigation of its photophysical properties, and development of more efficient synthetic routes. These areas align well with current scientific priorities in functional material design and sustainable chemistry.

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Amadis Chemical Company Limited
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